molecular formula C16H13N3O7S3 B4680241 4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE

4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B4680241
M. Wt: 455.5 g/mol
InChI Key: VQWPIIIFZDZULI-UHFFFAOYSA-N
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Description

4-Methoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a synthetic sulfonamide-based compound featuring a central 1,3-thiazole ring core. This complex molecule is of significant interest in medicinal chemistry and drug discovery research, particularly as a potential scaffold for developing enzyme inhibitors. Its structure, which incorporates multiple sulfonamide groups and a nitrobenzene moiety, suggests potential for interaction with various biological targets. Researchers are exploring its applications in the study of kinase signaling pathways and other cellular processes. The presence of the sulfonamide functional group is a common feature in many pharmacologically active agents, making this compound a valuable intermediate for the synthesis and biological evaluation of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O7S3/c1-26-12-4-8-14(9-5-12)29(24,25)18-16-17-10-15(27-16)28(22,23)13-6-2-11(3-7-13)19(20)21/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPIIIFZDZULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-nitrobenzenesulfonamide and 4-methoxybenzenesulfonamide. These intermediates are then subjected to further reactions involving thiazole derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is in the field of antibacterial research . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives like 4-Methoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties . The thiazole ring has been associated with various biological activities, including anticancer effects. Preliminary studies suggest that the compound can induce apoptosis in cancer cells, making it a subject of interest for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor . Specifically, it may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation. This mechanism is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to controls, highlighting its potential as a new antibiotic agent .

Case Study 2: Anticancer Activity

Research detailed in Cancer Research explored the anticancer effects of thiazole-based compounds. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AntibacterialInhibition of bacterial growthSignificant activity against resistant strains
AnticancerInduction of apoptosis in cancer cellsSelective toxicity towards cancer cells
Enzyme InhibitionTargeting metabolic enzymes in bacteria and cancerPotential for developing targeted therapies

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Key Substituents Molecular Weight (g/mol) Solubility (LogP) IR ν(C=S) (cm⁻¹)
Target Compound 4-NO₂, 4-OCH₃ ~459.4 (calculated) ~2.1 (estimated) 1243–1258
Compound [4] (X = H) H, 2,4-difluorophenyl 432.4 2.5 1243–1258
Compound [7] (X = Cl) Cl, 2,4-difluorophenyl 466.9 2.8 1247–1255

Key Observations :

  • Nitro vs.
  • Methoxy Group Impact : The electron-donating 4-OCH₃ group in the target compound may reduce electrophilicity at the sulfonamide sulfur compared to electron-withdrawing substituents (e.g., Cl, Br) in analogues .
Spectral Data Comparison
  • IR Spectroscopy :

    • The target compound’s C=S stretch (1243–1258 cm⁻¹) aligns with compounds [4–6], confirming the thioamide/thione tautomerism common in such derivatives .
    • Absence of ν(NH) bands (~3278–3414 cm⁻¹) in the target compound would differentiate it from triazole-thiones like [7–9], which retain NH groups .
  • NMR Spectroscopy: The 4-nitrobenzenesulfonyl group in the target compound would deshield aromatic protons (δ ~8.0–8.5 ppm), contrasting with halogenated analogues (e.g., [7–9]) where electron-withdrawing Cl/Br substituents cause similar but less pronounced shifts .

Biological Activity

4-Methoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrobenzenesulfonyl group and a methoxy group on the benzene moiety. Its molecular formula is C13H12N4O5S3, and it possesses several functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, compounds with similar structures have been shown to inhibit specific enzymes or receptors involved in disease processes. For instance, sulfonamides often exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against certain bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving folate pathway disruption.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory effects in various models. For example, they can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells. This effect is particularly relevant in the context of chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Cognitive Protection in Irradiated Mice : A related compound showed promise in protecting neural stem/progenitor cells from radiation-induced damage. This study highlighted the potential for sulfonamide derivatives to mitigate cognitive decline associated with CNS radiation therapy by reducing neuroinflammation and preserving neural cell populations .
  • Antitumor Activity : Some thiazole-containing sulfonamides have been investigated for their antitumor properties. They were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of IL-6 levels
AntitumorInduction of apoptosis

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and sulfonamide regions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 482.03) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%) and monitor degradation .

Advanced Question: What computational strategies can model the compound’s interactions with biological targets (e.g., enzymes) or predict its reactivity?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with experimental IC₅₀ data .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., nitro group reactivity) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (50 ns trajectories, RMSD <2 Å) .

Basic Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH (25°C, 24 hours), then analyze via HPLC for degradation products (e.g., sulfonic acid derivatives) .
    • Thermal stress : Heat at 60°C for 48 hours; monitor color changes or precipitate formation .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Use Arrhenius plots to predict shelf life .

Advanced Question: What strategies enhance regioselectivity during derivatization of the thiazole or sulfonamide groups?

Q. Methodological Answer :

  • Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc groups during thiazole functionalization .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki couplings at the 5-position of the thiazole ring, leveraging steric hindrance .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonamide activation over thiazole decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZENE-1-SULFONAMIDE

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